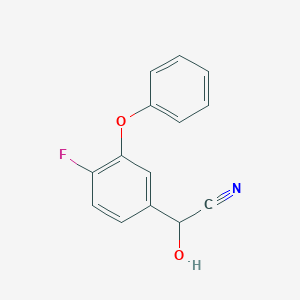
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile is an organic compound with the molecular formula C14H10FNO2. This compound is characterized by the presence of a fluoro group, a hydroxy group, and a phenoxy group attached to a benzene ring, along with an acetonitrile moiety. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile typically involves multiple steps. One common method starts with the preparation of 4-fluoro-3-phenoxybenzaldehyde, which is then converted into the desired compound through a series of reactions. The initial step involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with a suitable reagent to introduce the hydroxy and acetonitrile groups .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of copper or copper compounds as catalysts in the presence of alkali phenolate or alkaline earth metal phenolate has been reported .
化学反応の分析
Types of Reactions
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The fluoro and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoro-3-phenoxybenzoic acid, while reduction can produce 4-fluoro-3-phenoxybenzylamine .
科学的研究の応用
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile exerts its effects involves interactions with specific molecular targets. The fluoro and phenoxy groups can interact with enzymes or receptors, altering their activity. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Fluoro-3-phenoxybenzaldehyde: A precursor in the synthesis of 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile.
4-Fluoro-3-phenoxybenzoic acid: An oxidation product of the compound.
4-Fluoro-3-phenoxybenzylamine: A reduction product of the compound.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the hydroxy and phenoxy groups contribute to its versatility in chemical synthesis and potential biological applications.
生物活性
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile is a chemical compound with significant potential in various biological applications, particularly in agriculture and medicine. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and potential pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H10FNO2, with a molecular weight of approximately 243.24 g/mol. The compound features a fluorine atom, a hydroxyl group, and a phenoxy group attached to a benzene ring, contributing to its unique biological properties.
Mechanisms of Biological Activity
1. Insecticidal and Herbicidal Properties
Research indicates that this compound exhibits insecticidal and herbicidal activities. It has been shown to effectively target specific pests while minimizing harm to beneficial insects. This selectivity is crucial for sustainable agricultural practices.
2. Cytotoxic Effects
The compound has demonstrated cytotoxic effects on various cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspase pathways and disrupts mitochondrial function, making it a candidate for anticancer research.
3. Enzyme Inhibition
Preliminary studies indicate that this compound may inhibit certain enzyme activities, which could have therapeutic implications. Its interactions with biological receptors and enzymes warrant further investigation to elucidate its mechanisms of action .
Table 1: Summary of Biological Activities
Detailed Research Findings
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. The compound's IC50 values indicate its potency in inducing cell death through apoptosis mechanisms.
Enzyme Interaction Studies
Molecular docking studies suggest that the compound interacts with several enzyme targets, including cholinesterases and cyclooxygenases. These interactions may be mediated by hydrogen bonding or halogen bonding due to the presence of the fluorine atom .
特性
分子式 |
C14H10FNO2 |
|---|---|
分子量 |
243.23 g/mol |
IUPAC名 |
2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H |
InChIキー |
FYIOXXUKFQPTJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















